Ethyl 3-chloro-5-hydroxybenzoate

Description

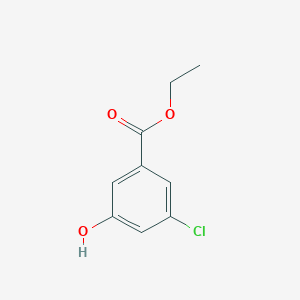

Ethyl 3-chloro-5-hydroxybenzoate is an aromatic ester derivative featuring a benzoic acid backbone substituted with a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and an ethyl ester group at the carboxylic acid moiety. The compound’s reactivity and properties are influenced by the electron-withdrawing chlorine atom and the polar hydroxyl group, which may enhance its suitability for coupling reactions or as a precursor in drug development .

Properties

IUPAC Name |

ethyl 3-chloro-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBLKUGYGJULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-chloro-5-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-hydroxybenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

Substitution: Products include various substituted benzoates.

Oxidation: Products include 3-chloro-5-hydroxybenzaldehyde or 3-chloro-5-hydroxybenzoic acid.

Reduction: Products include ethyl 3-chloro-5-hydroxybenzyl alcohol.

Scientific Research Applications

Ethyl 3-chloro-5-hydroxybenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 3-chloro-5-hydroxybenzoic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

Methyl 3-Chloro-5-Hydroxybenzoate (CAS 98406-04-3)

- Structure : Differs by having a methyl ester group instead of ethyl.

- Applications : Used as a pharmaceutical intermediate and in organic synthesis due to its stability and reactivity .

- Safety : Requires storage in cool, dry conditions to avoid degradation; first-aid measures for inhalation include oxygen administration and avoiding mouth-to-mouth resuscitation .

| Property | This compound | Mthis compound |

|---|---|---|

| Molecular Formula | C₉H₉ClO₃ | C₈H₇ClO₃ |

| Ester Group | Ethyl | Methyl |

| Key Applications | Organic synthesis (inferred) | Pharmaceutical intermediates |

| CAS Number | Not explicitly provided | 98406-04-3 |

Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8)

- Structure : Features fluorine at the 5-position and a trifluoromethyl group at the 3-position.

- Fluorine’s electronegativity may alter reactivity in nucleophilic substitution reactions .

- Applications : Likely used in agrochemicals or fluorinated drug candidates due to its stable fluorinated structure .

| Property | This compound | Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate |

|---|---|---|

| Substituents | Cl (3), OH (5) | Cl (2), F (5), CF₃ (3) |

| Molecular Formula | C₉H₉ClO₃ | C₁₀H₇ClF₄O₂ |

| Potential Use | Intermediate in polar reactions | Fluorinated pharmaceuticals |

Ethyl 3-Hydroxy-5-Methylbenzoate (CAS 1126430-75-8)

- Structure : Replaces chlorine with a methyl group at the 3-position.

- Properties: The methyl group is electron-donating, reducing acidity compared to the chloro derivative. This may improve solubility in non-polar solvents .

- Applications: Suitable as a monomer in polymer chemistry or a flavor/fragrance precursor due to reduced halogen-related toxicity .

| Property | This compound | Ethyl 3-Hydroxy-5-Methylbenzoate |

|---|---|---|

| Substituents | Cl (3), OH (5) | CH₃ (3), OH (5) |

| Molecular Weight | ~200.62 g/mol (estimated) | 180.2 g/mol |

| Reactivity | Higher electrophilicity | Lower halogen-mediated toxicity |

Ethyl 3-Bromo-5-Chloro-4-Hydroxybenzoate (CAS 909404-88-2)

- Structure : Adds a bromine atom at the 3-position and a hydroxyl group at the 4-position.

- Properties : Bromine’s larger atomic size increases molecular weight (MW ~298.5 g/mol) and may enhance leaving-group ability in substitution reactions compared to chlorine .

- Applications: Potential use in Suzuki-Miyaura couplings or as a heavy-atom derivative in crystallography .

| Property | This compound | Ethyl 3-Bromo-5-Chloro-4-Hydroxybenzoate |

|---|---|---|

| Substituents | Cl (3), OH (5) | Br (3), Cl (5), OH (4) |

| Molecular Weight | ~200.62 g/mol | ~298.5 g/mol (estimated) |

| Reactivity | Moderate leaving-group ability | Enhanced bromine-mediated reactivity |

Research Findings and Trends

- Synthetic Utility : Ethyl esters with halogen substituents (Cl, Br, F) are prized for their versatility in cross-coupling reactions, enabling the construction of complex aromatic systems .

- Safety Considerations : Chlorinated derivatives require stringent handling to mitigate inhalation risks, while fluorinated analogs demand evaluation of environmental persistence .

- Emerging Applications: Hydroxyl and methyl-substituted variants show promise in biodegradable polymers and non-toxic agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.